

# Synthesis of Duvelisib Intermediate LG50643: A Detailed Protocol

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of **LG50643**, a key intermediate in the preparation of the dual PI3K- $\delta/\gamma$  inhibitor, Duvelisib. The following protocols are based on established chemical literature and offer a plausible synthetic pathway.

## **Synthetic Pathway Overview**

The synthesis of **LG50643**, chemically known as 6-fluoro-7-(methylamino)-3,4-dihydroquinazolin-4-one, can be envisioned through a multi-step process commencing with the nitration of a fluorinated quinazolinone precursor, followed by nucleophilic aromatic substitution to introduce the methylamino group, and a final reduction of the nitro group.



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Caption: Synthetic scheme for LG50643.

## **Experimental Protocols**

Step 1: Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one



This initial step involves the nitration of 7-fluoroquinazolin-4(3H)-one to introduce a nitro group at the 6-position, a critical precursor for subsequent functionalization.

#### Methodology:

- In a round-bottom flask, add 7-fluoroquinazolin-4(3H)-one (1 equivalent) to a mixture of concentrated sulfuric acid and fuming nitric acid.[1]
- Heat the reaction mixture to 373 K for 1 hour.[1]
- After the reaction is complete, carefully pour the mixture onto ice water to precipitate the crude product.[1]
- Filter the precipitate, wash with water, and dry to obtain 7-fluoro-6-nitroquinazolin-4(3H)-one.
- The crude product can be further purified by recrystallization from acetic acid.[1]

Reagent/Solvent	Molar Ratio/Volume
7-Fluoroquinazolin-4(3H)-one	1.0 eq
Concentrated H2SO4	Sufficient volume
Fuming HNO3	Sufficient volume

# Step 2: Synthesis of 7-(Methylamino)-6-nitroquinazolin-4(3H)-one

This step introduces the methylamino group at the 7-position via a nucleophilic aromatic substitution reaction, displacing the fluorine atom.

#### Methodology:

- Dissolve 7-fluoro-6-nitroquinazolin-4(3H)-one (1 equivalent) in a suitable solvent such as ethanol in a reaction vessel.
- Add an excess of methylamine solution (e.g., 40% in water) to the reaction mixture.



- Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
- Upon completion, cool the reaction mixture and filter the precipitated solid.
- Wash the solid with water and a suitable organic solvent (e.g., diethyl ether) and dry to yield 7-(methylamino)-6-nitroquinazolin-4(3H)-one.

Reagent/Solvent	Molar Ratio/Volume
7-Fluoro-6-nitroquinazolin-4(3H)-one	1.0 eq
Methylamine solution	Excess
Ethanol	Sufficient volume

## Step 3: Synthesis of 6-Amino-7-(methylamino)quinazolin-4(3H)-one (LG50643)

The final step involves the reduction of the nitro group to an amine, yielding the target intermediate, **LG50643**.

#### Methodology:

- To a round-bottom flask, add 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one (1 equivalent), ammonium chloride (5 equivalents), and a mixture of ethanol and water (e.g., 4:1 v/v).[2]
- Heat the mixture to 80 °C.[2]
- Add iron powder (5 equivalents) portion-wise while stirring vigorously.
- Maintain the reaction at 80 °C and monitor the progress by TLC until the reduction is complete (typically 2 hours).[2]
- After completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.



- Wash the celite pad with hot ethanol.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- The crude 6-amino-7-(methylamino)quinazolin-4(3H)-one can be purified by recrystallization or column chromatography.

Note: While the cited procedure uses a different substrate, the reduction conditions using iron and ammonium chloride are generally applicable for the reduction of nitroarenes to anilines in the presence of other functional groups.[2]

Reagent/Solvent	Molar Ratio/Volume
7-(Methylamino)-6-nitroquinazolin-4(3H)-one	1.0 eq
Ammonium Chloride (NH4Cl)	5.0 eq
Iron Powder (Fe)	5.0 eq
Ethanol/Water (4:1)	Sufficient volume

## **Alternative Pathway Consideration**

An alternative approach to the synthesis of **LG50643** could involve starting with a precursor that already contains the methylamino group. For instance, the synthesis of 4-amino-2-fluoro-N-methylbenzamide has been reported, which could potentially be cyclized to form the quinazolinone ring.[3][4][5] This would involve a different sequence of reactions, potentially offering advantages in terms of yield and selectivity.



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Caption: Alternative synthetic route to **LG50643**.



This alternative highlights the importance of strategic planning in multi-step synthesis, where the order of functional group introduction can significantly impact the overall efficiency of the process.

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